ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a benzamido group, and a dimethylsulfamoyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the benzamido and dimethylsulfamoyl groups. Common reagents used in these reactions include ethyl esters, amines, and sulfonamides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzamido and dimethylsulfamoyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate
- Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Uniqueness
Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific scientific and industrial applications.
Biological Activity
Ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound exhibits a variety of biological activities that make it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazine ring, a benzamido group, and a dimethylsulfamoyl moiety, contributing to its unique chemical properties. The IUPAC name is ethyl 4-[[4-(dimethylsulfamoyl)benzoyl]amino]-6-oxo-1-phenylpyridazine-3-carboxylate, with the molecular formula C22H22N4O6S and CAS number 946312-76-1 .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. The precise mechanisms remain under investigation but are thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to specific receptors, altering cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound has shown promising biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, the compound has been evaluated for its ability to inhibit cell growth in human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The results are summarized in Table 1.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl... | MCF7 | 0.5 |
Ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl... | HT-29 | 0.8 |
Ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl... | M21 | 0.7 |
Table 1: Antiproliferative Activity of Ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl...
These findings suggest that the compound effectively disrupts the cell cycle, particularly at the G2/M phase, which is critical for cancer cell proliferation .
Mechanism of Anticancer Activity
The mechanism by which this compound exerts its anticancer effects involves:
- Cytoskeletal Disruption : It binds to β-tubulin at the colchicine-binding site, leading to microtubule destabilization and subsequent apoptosis in cancer cells.
- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, it has shown the ability to block angiogenesis, which is essential for tumor growth .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Study on Cell Cycle Effects : A study assessed the impact of the compound on cell cycle progression using flow cytometry. It was found that treatment led to significant accumulation of cells in the G2/M phase, indicating a blockade in cell cycle progression.
- In Vivo Studies : In vivo studies using animal models have indicated that administration of this compound results in reduced tumor sizes compared to control groups, further supporting its potential as an anticancer agent.
Properties
IUPAC Name |
ethyl 4-[[4-(dimethylsulfamoyl)benzoyl]amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c1-4-32-22(29)20-18(14-19(27)26(24-20)16-8-6-5-7-9-16)23-21(28)15-10-12-17(13-11-15)33(30,31)25(2)3/h5-14H,4H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCOGXFYEPNSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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